Acetylvaline-15N

NMR spectroscopy chemical shift referencing structural biology

Acetylvaline-15N (CAS 355808-21-8) is a nitrogen-15 labeled derivative of acetylvaline, an endogenously produced N-acetylated amino acid metabolite. This compound belongs to the N-acetyl-L-amino acid family, with an isotopic enrichment typically provided at 98 atom % 15N and a molecular weight of 160.18 g/mol, representing a mass increase of 1 Dalton compared to its unlabeled counterpart (MW 159.18).

Molecular Formula C7H13NO3
Molecular Weight 160.18 g/mol
Cat. No. B12421053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylvaline-15N
Molecular FormulaC7H13NO3
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C
InChIInChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1
InChIKeyIHYJTAOFMMMOPX-DWNZYCRPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylvaline-15N: Stable Isotope Labeled N-Acetylated Amino Acid for Metabolic and Proteomic Research


Acetylvaline-15N (CAS 355808-21-8) is a nitrogen-15 labeled derivative of acetylvaline, an endogenously produced N-acetylated amino acid metabolite [1]. This compound belongs to the N-acetyl-L-amino acid family, with an isotopic enrichment typically provided at 98 atom % 15N and a molecular weight of 160.18 g/mol, representing a mass increase of 1 Dalton compared to its unlabeled counterpart (MW 159.18) . Acetylvaline-15N is manufactured and distributed by Cambridge Isotope Laboratories (CIL) and various research chemical suppliers, serving as a stable isotope-labeled internal standard and tracer for metabolomics, proteomics, and structural biology applications .

Why Acetylvaline-15N Cannot Be Substituted with Unlabeled Acetylvaline or Alternative Isotopologues in Quantitative Studies


Direct substitution of Acetylvaline-15N with unlabeled acetylvaline (CAS 96-81-1) or alternative isotopologues (e.g., 13C or 2H labeled variants) introduces significant analytical and biological confounders. Unlabeled acetylvaline is naturally present as an endogenous metabolite in human urine and cannot be distinguished from the analyte of interest in mass spectrometry-based quantification, eliminating the ability to correct for matrix effects or ionization efficiency. Alternative isotopic labels, such as 2H (deuterium), exhibit known chromatographic isotope effects that alter retention time by up to 0.2–0.5 minutes in reversed-phase LC, compromising co-elution with the analyte and introducing quantification bias [1]. Furthermore, 13C-labeled analogs may be less effective in NMR studies requiring 15N-specific chemical shift referencing, as the 15N signal of N-acetylvaline serves as an established secondary chemical shift reference at 122.0 ppm on the liquid ammonia scale [2]. These analytical and experimental constraints mandate the use of Acetylvaline-15N for applications requiring precise nitrogen tracing or absolute quantification.

Quantitative Differentiation Evidence for Acetylvaline-15N Relative to Analogs and In-Class Compounds


Established 15N Chemical Shift Reference Value for Solid-State NMR Calibration

Acetylvaline-15N provides a defined 15N chemical shift reference value that enables cross-laboratory NMR data reproducibility, a feature not available for unlabeled acetylvaline or other N-acetyl amino acids lacking established referencing standards. In solid-state NMR experiments, the 15N signal of N-acetylvaline is consistently referenced at 122.0 ppm on the liquid ammonia scale, serving as an external secondary reference standard [1]. This referencing is essential for accurate determination of 15N chemical shift tensors and dipolar coupling constants in peptide and protein samples.

NMR spectroscopy chemical shift referencing structural biology

Precise Molecular Weight Shift for Unambiguous MS Identification and Quantitation

Acetylvaline-15N exhibits a defined monoisotopic mass increase of +1.008 Da relative to unlabeled acetylvaline due to the substitution of 14N (14.003 Da) with 15N (15.000 Da) at the acetylated amine position . This mass shift enables unequivocal differentiation in MS1 full scans and facilitates precise multiple reaction monitoring (MRM) transitions in triple quadrupole instruments. In contrast, unlabeled acetylvaline cannot be distinguished from endogenous background, while alternative 13C-labeled isotopologues produce larger mass shifts (+1.003 Da per 13C) that may shift the precursor ion into different isolation windows, complicating co-elution analysis.

mass spectrometry metabolomics quantitative proteomics

Peptide Torsion Angle Determination with Validated Accuracy (±10°) in Solid-State NMR

Acetylvaline-15N has been experimentally validated as a model compound for determining peptide backbone torsion angles using solid-state NMR methods. Applied to 15N-labeled N-acetyl-d,l-valine, a site-resolved determination of the torsion angle φ yielded φ = -135°, which agrees well with X-ray crystal structure data [1]. The measurement accuracy was established to be within ±10° when the N-HN and Cα-Hα bonds are approximately antiparallel, and ±20° when they are roughly parallel. This quantitative validation provides a benchmark for the compound's utility in structural biology applications that require precise conformational analysis.

peptide structure solid-state NMR torsion angle determination

Absence of Chromatographic Isotope Effect Ensures Co-Elution with Analyte

Unlike deuterium (2H) labeled internal standards, which exhibit a measurable chromatographic isotope effect causing retention time shifts of approximately 0.2–0.5 minutes in reversed-phase LC separations, 15N-labeled compounds such as Acetylvaline-15N demonstrate negligible chromatographic isotope effects [1]. This property ensures near-perfect co-elution with the unlabeled analyte, minimizing matrix-induced ionization suppression or enhancement differentials and improving quantitative accuracy. The use of Acetylvaline-15N thus circumvents the quantification bias commonly observed with deuterated internal standards in LC-MS/MS assays.

LC-MS quantitative bioanalysis isotope effect

Specified Isotopic Enrichment and Purity for Reproducible Quantitative Workflows

Commercially available Acetylvaline-15N is supplied with defined isotopic enrichment and chemical purity specifications, enabling reproducible inter-laboratory quantitative workflows. The compound is typically offered at 98 atom % 15N isotopic enrichment and ≥98% chemical purity . In contrast, unlabeled acetylvaline, as an endogenous metabolite, lacks a defined enrichment specification and cannot be used as an internal standard. Alternative isotopologues may vary in enrichment levels (e.g., 99 atom % 13C) and may contain residual unlabeled material that contributes to background signal in MS assays.

isotopic enrichment quality control quantitative metabolomics

Validated Use as an Internal Standard for Maple Syrup Urine Disease (MSUD) Metabolite Quantification

Acetylvaline-15N is specifically applicable as a stable isotope-labeled internal standard for the absolute quantification of acetylvaline in biological fluids, with particular relevance to maple syrup urine disease (MSUD) biomarker analysis. Unlabeled acetylvaline is detectable in small quantities in the urine of healthy individuals but exhibits significantly abnormal excretion in MSUD patients . The use of Acetylvaline-15N as an internal standard enables accurate normalization of sample preparation, ionization efficiency, and instrument variability, thereby providing reliable quantification of acetylvaline as a diagnostic or monitoring biomarker. Other N-acetyl amino acids (e.g., N-acetylleucine, N-acetylisoleucine) may also be elevated in MSUD, but acetylvaline-15N is uniquely suited for quantifying the valine-derived metabolite.

metabolomics inborn errors of metabolism MSUD biomarker

Optimal Scientific and Industrial Use Cases for Acetylvaline-15N Based on Quantitative Differentiation Evidence


Absolute Quantification of Acetylvaline in Clinical Metabolomics and MSUD Biomarker Studies

In targeted metabolomics workflows, Acetylvaline-15N is employed as a stable isotope-labeled internal standard for the absolute quantification of acetylvaline in human urine and plasma. The compound's defined +1 Da mass shift and lack of chromatographic isotope effect ensure co-elution with the endogenous analyte, correcting for matrix effects and ionization variability [1]. This application is particularly critical for maple syrup urine disease (MSUD) biomarker analysis, where accurate measurement of acetylvaline excretion informs diagnosis and treatment monitoring .

Solid-State NMR Calibration and Peptide Conformational Analysis

Acetylvaline-15N serves as a well-characterized model compound for calibrating solid-state NMR experiments and validating methods for peptide torsion angle determination. Its established 15N chemical shift reference at 122.0 ppm enables reproducible cross-laboratory chemical shift referencing [2]. Furthermore, the experimentally determined torsion angle φ = -135° with validated accuracy of ±10° makes it a benchmark for developing and testing novel NMR pulse sequences aimed at protein backbone conformation analysis [3].

Nitrogen Metabolic Flux Analysis Using 15N Tracer

In studies of branched-chain amino acid metabolism and nitrogen flux, Acetylvaline-15N is administered as a tracer to investigate the fate of nitrogen atoms in biochemical pathways. The 98 atom % 15N isotopic enrichment provides sufficient signal-to-noise for detection of labeled metabolites in complex biological matrices using LC-MS or NMR . The compound's specific 15N labeling at the acetylated amine position allows researchers to distinguish between nitrogen derived from valine catabolism versus other nitrogen sources, offering insights into metabolic disorders and muscle protein turnover .

Quantitative Proteomics Internal Standard for N-Terminal Acetylation Studies

Acetylvaline-15N is utilized as an internal standard in proteomics workflows designed to quantify N-terminal acetylation of valine residues in peptides and proteins. The 15N label enables multiplexed quantification strategies such as stable isotope labeling by amino acids in cell culture (SILAC) or absolute quantification (AQUA) of acetylated peptides . This application is particularly valuable in studying the functional consequences of N-terminal acetylation on protein stability, localization, and interaction networks.

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